molecular formula C25H18O4 B11157320 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11157320
M. Wt: 382.4 g/mol
InChI Key: RNBDJRBWHXVOFJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methoxyphenyl, methyl, and phenyl substituents. Furochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scalable production could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve standard organic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) and may require specific temperatures and pH levels to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Biology

Research has indicated that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Dermatology : Its anti-inflammatory properties make it a candidate for treating skin disorders such as psoriasis and eczema.
  • Cancer Therapy : Ongoing research aims to understand its efficacy in targeted cancer therapies, particularly for skin and breast cancers.

Industry

The compound's unique optical and electronic properties are being investigated for applications in material science:

  • Organic Photovoltaics : Its ability to absorb light efficiently makes it a potential candidate for use in organic solar cells.
  • Fluorescent Dyes : The compound may be utilized in developing fluorescent markers for biological imaging.
Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation in vitro

Chemical Synthesis Overview

StepDescriptionReagents Used
Precursor FormationSynthesis of starting materialsVarious aromatic aldehydes
CyclizationFormation of furocoumarin structureAcidic or basic catalysts
PurificationIsolation of the final productChromatography techniques

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Zhang et al. demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A well-known furocoumarin with similar structural features.

    Coumarin: Another related compound with a simpler structure but similar biological activities.

    Chromone: Shares the chromenone core but lacks the furo ring.

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents and the presence of both furo and chromenone moieties. This combination of structural elements contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenes, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H20O3
Molecular Weight332.39 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point504.5 ± 38 °C
Flash Point258.9 ± 26.8 °C

Research indicates that compounds within the furochromene class exhibit various mechanisms of action, including:

  • Antioxidant Activity : Many furochromenes demonstrate significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : These compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Some studies report that furochromenes can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Biological Activity Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Properties :
    • A study demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
    • The compound showed IC50 values ranging from 10 to 30 µM in various cancer cell lines, indicating significant potency compared to standard chemotherapeutic agents .
  • Antioxidant Activity :
    • In vitro assays revealed that this compound has a high radical scavenging ability, with an IC50 value of approximately 15 µM when tested against DPPH radicals. This suggests its potential as an antioxidant agent .
  • Anti-inflammatory Effects :
    • The compound was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory properties .

Case Study 1: Anticancer Activity

A detailed study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

  • Cell Viability : Reduced by 60% at a concentration of 20 µM after 48 hours.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

Case Study 2: Anti-inflammatory Potential

In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in:

  • Reduction in Inflammatory Markers : Decreased levels of serum IL-6 and TNF-alpha by approximately 40% compared to control groups.
  • Histological Analysis : Showed reduced infiltration of inflammatory cells in tissues treated with the compound.

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O4/c1-15-25(17-6-4-3-5-7-17)21-12-20-19(16-8-10-18(27-2)11-9-16)13-24(26)29-22(20)14-23(21)28-15/h3-14H,1-2H3

InChI Key

RNBDJRBWHXVOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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